molecular formula C16H19F2NO4 B6325287 (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 1266228-88-9

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B6325287
CAS No.: 1266228-88-9
M. Wt: 327.32 g/mol
InChI Key: IPGGMXDGUYIFGO-ZDUSSCGKSA-N
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Description

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C16H19F2NO4. It is characterized by the presence of a benzyloxycarbonylamino group and a difluorocyclohexyl group attached to an acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxycarbonylamino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

    Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetic Acid Backbone: The acetic acid backbone is constructed through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Benzyloxycarbonylamino)-2-(4-fluorocyclohexyl)acetic acid
  • (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-dichlorocyclohexyl)acetic acid
  • (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-dibromocyclohexyl)acetic acid

Uniqueness

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated or differently halogenated analogs .

Properties

IUPAC Name

(2S)-2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGGMXDGUYIFGO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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